2-[(2-bromophenyl)carbonyl]-N-(4-phenoxyphenyl)hydrazinecarbothioamide
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Overview
Description
This compound is characterized by its unique molecular structure, which includes a bromobenzoyl group, a phenoxyphenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-N-(4-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with 4-phenoxyaniline to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-N-(4-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazinecarbothioamide moiety can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and various condensation products.
Scientific Research Applications
2-(2-BROMOBENZOYL)-N-(4-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-BROMOBENZOYL)-N-(4-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinecarbothioamide moiety is known to interact with metal ions, which can lead to the formation of metal complexes with potential biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE: This compound shares the bromobenzoyl and phenoxyphenyl groups but lacks the hydrazinecarbothioamide moiety.
4-PHENOXYPHENACYL BROMIDE: Similar in structure but with different functional groups, leading to distinct chemical reactivity and applications.
Uniqueness
The uniqueness of 2-(2-BROMOBENZOYL)-N-(4-PHENOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications
Properties
Molecular Formula |
C20H16BrN3O2S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H16BrN3O2S/c21-18-9-5-4-8-17(18)19(25)23-24-20(27)22-14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13H,(H,23,25)(H2,22,24,27) |
InChI Key |
FHQWOOCTYZFDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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